REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)#[N:5].[Cl-:12].[NH4+:13]>CO>[ClH:12].[C:4]([NH2:13])(=[NH:5])[C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1 |f:0.1,3.4,6.7|
|
Name
|
Sodium methoxide
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=NC=C1
|
Name
|
|
Quantity
|
5.99 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 h, under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h, under a calcium chloride guard tube
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for another 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resultant white precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
triturated with ice-cold water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=NC=C1)(=N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.44 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |